Methanesulfonoimidamide
Description
Historical Context of Imidamide Chemistry
Imidamides, also known as amidines, represent a significant class of organic compounds characterized by the functional group RC(=NR')NR''R'''. wikipedia.org These compounds are nitrogen analogues of carboxylic acids and their derivatives, possessing a unique structure that incorporates both imine and amine nitrogen atoms, which renders them strong organic bases. thieme-connect.de The formal nomenclature recommended by IUPAC is "imidamide," though "amidine" remains widely used. thieme-connect.de
The synthesis of these molecules has a long history, with one of the most classical and enduring methods being the Pinner reaction, first reported by Adolf Pinner in 1877. wikipedia.orgjk-sci.comnumberanalytics.com This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol to produce an imino ester salt (a Pinner salt), which can then be reacted with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgwikipedia.org This method has been a cornerstone in organic synthesis for well over a century and remains a reliable route for amidine preparation. jk-sci.comresearchgate.net Beyond the Pinner reaction, other synthetic routes have been developed, including the direct amination of nitriles promoted by Lewis acids and the reaction of primary amines with dimethylformamide acetal. wikipedia.org The fundamental reactivity and synthetic utility of imidamides have established them as crucial intermediates in the synthesis of a wide array of compounds, particularly nitrogen-containing heterocycles like imidazoles, quinazolines, and triazines. mdpi.com
Evolution of Methanesulfonoimidamide Research
This compound (CAS RN: 131129-54-9) is a specific imidamide that incorporates a sulfonyl group, making it a sulfonamide derivative. While the early history of imidamide chemistry was foundational, the specific investigation into this compound and its N-substituted derivatives is a more recent development, largely driven by advances in medicinal chemistry and catalysis.
The evolution of research can be seen as a progression from the synthesis of simple scaffolds to their incorporation into complex molecular designs. The core this compound structure serves as a versatile building block. Research has expanded to include the synthesis of various N-substituted derivatives, where different functional groups are attached to the nitrogen atoms of the imidamide moiety. mit.edunih.govnih.gov This evolution reflects a broader trend in drug discovery and materials science, where the modification of a core structure allows for the fine-tuning of chemical and biological properties. The development of novel synthetic methods, particularly those using transition metal catalysis, has significantly accelerated the ability to create diverse libraries of these compounds for further investigation. rsc.org
Scope and Significance of Current Academic Investigations
Current research into this compound and related imidamide structures is vibrant and primarily focused on two key areas: transition-metal-catalyzed synthesis and medicinal chemistry.
In the realm of synthetic chemistry, imidamides have emerged as highly effective directing groups in transition-metal-catalyzed C-H activation reactions. rsc.orgnih.gov Research groups have demonstrated that rhodium(III) and ruthenium(II) complexes can catalyze the annulation of imidamides with various partners like alkynes, diazo compounds, and cyclopropanols to construct complex heterocyclic systems. rsc.orgresearchgate.netresearchgate.net These reactions are significant because they offer atom-economical and efficient pathways to valuable molecular frameworks such as indoles, quinolines, and benzimidazoles, which are prevalent in pharmaceuticals and functional materials. researchgate.netresearchgate.netmdpi.com The ability of the imidamide group to act as a removable directing group adds to its synthetic utility. researchgate.net
From a medicinal chemistry perspective, the imidamide scaffold is being explored for its therapeutic potential. Recent studies have focused on synthesizing imidamide analogs as selective inhibitors of specific biological targets. For example, research has been conducted on imidamide derivatives as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. ugr.esrepositoriosalud.es Furthermore, a 2022 study described the synthesis and biological evaluation of imidamide-containing sulfonamide derivatives as potent and selective agents against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov These investigations highlight the significance of the this compound framework as a pharmacophore that can be modified to achieve desired biological activity and selectivity. ugr.esnih.gov
Detailed Research Findings
Recent academic literature provides specific examples of the application of imidamide chemistry in synthesis and medicinal research.
Physicochemical Properties of this compound
The parent compound, this compound, is characterized by the following properties:
| Property | Value |
| CAS Number | 131129-54-9 |
| Molecular Formula | CH₆N₂OS |
| Molecular Weight | 94.14 g/mol |
Application in Transition-Metal Catalysis
Imidamides are used as versatile directing groups in C-H activation/annulation reactions. A notable example is the Rh(III)-catalyzed synthesis of 2-alkylbenzimidazoles. semanticscholar.org
| Reaction | Details |
| Substrates | Imidamides and N-hydroxycarbamates |
| Catalyst | [Cp*RhCl₂]₂ |
| Significance | Provides an efficient, regioselective route to 2-alkylbenzimidazoles, which are important building blocks in drug discovery. researchgate.netsemanticscholar.org |
| Yield | Up to 97% |
Another significant application is the Ru(II)-catalyzed C-H activation of imidamides and their coupling with diazo compounds to form indole (B1671886) derivatives. nih.govmdpi.com
| Reaction | Details |
| Substrates | Aryl imidamides and diazo compounds |
| Catalyst | Ruthenium(II) complexes |
| Significance | Enables the synthesis of two different classes of indole derivatives through [4+1] annulation under mild conditions. nih.gov |
| Conditions | Mild, demonstrating high efficiency. |
Medicinal Chemistry Research
In a 2022 study, researchers synthesized and evaluated a series of imidamide-containing sulfonamide analogs for their effectiveness against T. b. brucei. The study demonstrated that the incorporation of the imidamide group could lead to potent anti-trypanosomal activity. nih.gov
| Compound Analysis | Findings |
| Lead Compound IC₅₀ | 70 nM against T. b. brucei |
| Mechanism of Action | The study suggested that the compounds could interfere with tubulin polymerization in the parasite in a dose-dependent manner. nih.gov |
| Selectivity | The selective index was calculated by comparing the IC₅₀ for the parasite to that for mammalian cells (HEK293 and RAW267.4) to assess host toxicity. nih.gov |
| Synthesis | The imidamide group was typically formed from a cyano intermediate in a two-step procedure. nih.gov |
Properties
IUPAC Name |
(aminosulfonimidoyl)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2OS/c1-5(2,3)4/h1H3,(H3,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAJKZOHUZOJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131129-54-9 | |
| Record name | methanesulfonoimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methanesulfonoimidamide
Direct Synthesis Approaches to Methanesulfonoimidamide
Direct synthetic strategies aim to construct the this compound backbone from readily available starting materials. These methods are analogous to well-established procedures for the synthesis of sulfonamides and more complex sulfonimidamides.
Strategies involving Sulfonyl Chlorides
A plausible and widely utilized approach for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. This strategy can be adapted for the synthesis of this compound, likely proceeding through an activated intermediate. The synthesis of the key precursor, methanesulfonyl chloride, is well-established and can be achieved through various methods, including the chlorination of methyl thiocyanate (B1210189) or the reaction of methanesulfonic acid with thionyl chloride.
Once methanesulfonyl chloride is obtained, its direct reaction with ammonia (B1221849) would be expected to primarily yield methanesulfonamide (B31651). To form the imidamide structure, activation of the sulfonyl chloride or the use of a protected form of ammonia would be necessary. One conceptual approach involves the in-situ generation of a more reactive species, such as a sulfonimidoyl chloride, from the sulfonamide, which can then react with an amine.
A general representation of this approach is outlined below:
Reaction Scheme: Conceptual Synthesis from Methanesulfonyl Chloride
| Step | Reactants | Reagents | Product |
| 1 | Methane | Sulfuryl chloride, Radical Initiator | Methanesulfonyl chloride |
| 2 | Methanesulfonyl chloride | Ammonia | Methanesulfonamide |
| 3 | Methanesulfonamide | Chlorinating Agent | Methanesulfonimidoyl chloride (intermediate) |
| 4 | Methanesulfonimidoyl chloride | Ammonia | This compound |
This table presents a conceptual pathway. Specific reagents and conditions would require experimental optimization.
Approaches utilizing Sulfonamides
The conversion of a sulfonamide to a sulfonimidamide is a key transformation in this field. This typically involves the activation of the sulfonamide to form a sulfonimidoyl chloride, which then undergoes nucleophilic substitution with an amine. For the synthesis of the parent this compound, methanesulfonamide would serve as the starting material. The activation is commonly achieved using chlorinating agents.
The subsequent reaction of the in-situ generated methanesulfonimidoyl chloride with ammonia or a protected ammonia equivalent would yield this compound. The choice of the nitrogen source and reaction conditions is crucial to favor the formation of the desired product over potential side reactions.
Alternative Synthetic Routes (e.g., NH₄I-mediated amination of sodium sulfinates)
An alternative and potentially greener approach involves the oxidative amination of sodium sulfinates. While primarily developed for the synthesis of sulfonamides, this methodology could be adapted for this compound. This method utilizes ammonium (B1175870) iodide (NH₄I) as a mediator in the presence of an oxidant.
For the synthesis of this compound, the starting material would be sodium methanesulfinate. The reaction with an ammonia source, mediated by NH₄I and an appropriate oxidant, could directly yield the target compound. This approach avoids the use of harsh chlorinating agents and may offer a more environmentally benign synthetic route. An electrochemical variation of this method has also been reported for sulfonamide synthesis, which could further enhance its green credentials.
Functional Group Transformations leading to this compound Analogs
The synthesis of analogs of this compound can be achieved through the modification of precursor molecules or by post-synthetic derivatization of the parent compound. These transformations allow for the introduction of various functional groups at the nitrogen or sulfur atoms, enabling the exploration of structure-activity relationships.
Modification of Precursor Molecules
The synthesis of N-substituted this compound analogs can be achieved by utilizing substituted amines in the final step of the direct synthesis approaches. For instance, reacting methanesulfonimidoyl chloride with a primary or secondary amine would lead to the corresponding N-substituted this compound.
Furthermore, the synthesis of N-protected methanesulfonamides can serve as a versatile platform for further elaboration. Protecting groups such as tert-butyloxycarbonyl (Boc) or 9-phenyl-9-fluorenyl (PhF) can be introduced onto the nitrogen atom of methanesulfonamide. These protected intermediates can then be subjected to the activation and amination sequence to yield N-protected methanesulfonoimidamides, from which the protecting group can be subsequently removed under specific conditions to afford the desired analog.
Post-Synthetic Derivatization Techniques (e.g., N-substitution, S-substitution)
Once this compound is synthesized, its functionalization can be explored through various derivatization techniques.
N-Substitution: The nitrogen atoms of the imidamide moiety can be functionalized through alkylation, acylation, or sulfonylation reactions. For instance, reaction with alkyl halides in the presence of a base would introduce alkyl groups onto the nitrogen atoms. Similarly, treatment with acyl chlorides or sulfonyl chlorides would yield N-acyl or N-sulfonyl derivatives, respectively. The specific conditions for these reactions would need to be carefully controlled to achieve selective mono- or di-substitution.
S-Substitution: While the core structure of this compound has a methyl group attached to the sulfur atom, the synthesis of S-alkyl analogs can be envisioned through the use of different starting materials in the direct synthesis approaches. For example, employing ethanesulfonyl chloride instead of methanesulfonyl chloride would lead to the corresponding ethanesulfonoimidamide. The direct post-synthetic modification of the S-methyl group is generally challenging due to the stability of the C-S bond.
Mechanistic Investigations in Methanesulfonoimidamide Chemistry
Reaction Mechanisms of Methanesulfonoimidamide Formation
The formation of the sulfonoimidamide functional group, characterized by a sulfur-nitrogen double bond, can be envisaged to proceed through pathways analogous to those of carbonyl chemistry, namely nucleophilic addition and condensation reactions.
One plausible route for the formation of a sulfonoimidamide backbone involves the nucleophilic addition of an amine to a sulfinyl halide precursor. This pathway is conceptually similar to the formation of an imine from a carbonyl compound. The mechanism likely proceeds in a stepwise fashion:
Nucleophilic Attack: The reaction is initiated by the attack of a nitrogen nucleophile, such as ammonia (B1221849) or a primary amine, on the electrophilic sulfur atom of a methanesulfinyl halide (e.g., methanesulfinyl chloride). This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is subsequently transferred from the nitrogen atom to a base, which could be another molecule of the amine or a dedicated base added to the reaction mixture.
Elimination of the Leaving Group: The intermediate then collapses, with the lone pair on the nitrogen atom assisting in the expulsion of the halide leaving group, leading to the formation of the S=N double bond of the this compound.
Condensation reactions provide an alternative and common strategy for the formation of S=N double bonds. These reactions typically involve the reaction of a sulfonamide with a dehydrating agent or the reaction of a sulfinyl chloride with an amine in the presence of a base to neutralize the HCl produced. nih.gov
A key example is the reaction of methanesulfonamide (B31651) with a suitable coreactant that facilitates the removal of water. The mechanism is thought to involve the following steps:
Activation of the Sulfonamide: In the presence of an acid catalyst or a coupling agent, the oxygen atom of the sulfonyl group can be protonated or activated, making the sulfur atom more electrophilic.
Nucleophilic Attack: An amine can then attack the activated sulfur atom.
Dehydration: The resulting intermediate undergoes elimination of a molecule of water, driven by the formation of the stable S=N double bond and often facilitated by heating or the use of a dehydrating agent. acsgcipr.org The reaction conditions, such as pH and temperature, can significantly influence the rate and outcome of these condensation reactions. unizin.org
The table below summarizes the key reactive species and intermediates in the proposed formation pathways of this compound.
| Pathway | Key Reactants | Key Intermediates | Driving Force |
| Nucleophilic Addition | Methanesulfinyl halide, Amine | Tetrahedral intermediate | Formation of a stable S=N bond, Expulsion of a good leaving group |
| Condensation | Methanesulfonamide, Dehydrating agent/Amine | Protonated/Activated sulfonamide | Removal of water, Formation of a stable S=N bond |
Elucidation of Reaction Mechanisms involving this compound
Once formed, this compound can participate in a variety of chemical transformations. The elucidation of the mechanisms of these reactions is essential for harnessing their synthetic potential.
The sulfur atom in this compound is electrophilic and can be subject to nucleophilic attack, leading to substitution reactions. These reactions are analogous to nucleophilic substitution at a saturated carbon center and can proceed through mechanisms akin to SN1 or SN2 pathways. organic-chemistry.orgnih.gov
In an SN2-type mechanism, a nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state. The incoming nucleophile and the leaving group occupy the apical positions. The reaction proceeds with inversion of configuration at the sulfur center. The rate of such a reaction would be dependent on the concentration of both the this compound and the nucleophile.
Factors influencing the likelihood of a nucleophilic substitution reaction and its mechanism include the nature of the nucleophile, the leaving group attached to the sulfur, and the solvent. Stronger nucleophiles and good leaving groups would favor the reaction.
The S=N double bond in this compound can act as a dienophile or a dipolarophile in cycloaddition reactions. libretexts.org For instance, in a [4+2] cycloaddition (Diels-Alder reaction), this compound could react with a conjugated diene to form a six-membered heterocyclic ring. wikipedia.orgmasterorganicchemistry.com
The mechanism of such a concerted cycloaddition reaction is governed by the principles of orbital symmetry. The reaction proceeds through a cyclic transition state where the new sigma bonds are formed simultaneously. The stereochemistry of the reactants is retained in the product. The feasibility and rate of the cycloaddition are dependent on the relative energies of the frontier molecular orbitals (HOMO and LUMO) of the diene and the dienophile (the this compound). masterorganicchemistry.com Electron-withdrawing groups on the this compound would lower its LUMO energy, making it a better dienophile. youtube.com
The following table outlines potential cycloaddition reactions involving a hypothetical sulfonoimidamide.
| Cycloaddition Type | Reactant 1 | Reactant 2 | Product Type |
| [4+2] Diels-Alder | Conjugated Diene | This compound | Six-membered heterocycle |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | This compound | Five-membered heterocycle |
This table presents theoretical possibilities for cycloaddition reactions.
Sulfonoimidamides may also undergo rearrangement reactions under certain conditions, such as thermal or photochemical stimulation. While specific rearrangement pathways for this compound are not well-documented, analogous sulfur-nitrogen compounds are known to undergo rearrangements.
One potential, though speculative, pathway could involve a nih.govorganic-chemistry.org-sigmatropic rearrangement, where a group migrates from the sulfur to the nitrogen atom, or vice versa, through a cyclic transition state. The feasibility of such a rearrangement would depend on the nature of the migrating group and the stability of the transition state and the resulting product. The mechanism would be concerted and governed by orbital symmetry rules.
Further research, including computational studies and isotopic labeling experiments, would be necessary to definitively elucidate the specific rearrangement pathways available to this compound.
Kinetic and Thermodynamic Considerations in this compound Reactions
In the study of this compound chemistry, a thorough understanding of the kinetic and thermodynamic principles governing its reactions is paramount for predicting reaction outcomes, optimizing conditions, and elucidating mechanisms. While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely behavior by examining related sulfonimidamides and applying fundamental chemical principles. This section will delve into the theoretical kinetic and thermodynamic aspects of reactions involving this compound, supported by data from analogous systems and computational studies.
The reactivity of this compound is largely dictated by the electronic and steric environment around the sulfur atom and the two nitrogen atoms. The sulfonyl group (-SO₂) is strongly electron-withdrawing, which influences the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms. Reactions involving this compound can be broadly categorized into those where it acts as a nucleophile, an electrophile, or undergoes reactions at the N-H positions.
Kinetic Considerations:
The rate of a chemical reaction is governed by the activation energy (Ea), which is the minimum energy required to initiate the reaction. Factors that stabilize the transition state will lower the activation energy and thus increase the reaction rate. For reactions involving this compound, both steric and electronic factors play a crucial role.
Steric Effects: The substituents on the nitrogen atoms and the methyl group on the sulfur atom can sterically hinder the approach of reactants. For instance, in nucleophilic substitution reactions at the sulfur center, bulky substituents on the incoming nucleophile or on the nitrogen atoms of this compound would likely decrease the reaction rate.
Electronic Effects: The electron-withdrawing nature of the sulfonyl group and any substituents on the nitrogen atoms will significantly impact the electronic density at the reaction centers. Electron-donating groups on a nucleophile attacking the sulfur atom would likely increase the reaction rate. Conversely, electron-withdrawing groups on the nitrogen atoms of this compound would make the sulfur atom more electrophilic and potentially increase the rate of nucleophilic attack.
Mechanistic studies on analogous sulfonimidates have suggested a preference for SN2 or addition-elimination pathways over SN1-type mechanisms. This implies that the kinetics of substitution reactions at the sulfur atom of this compound are likely to be second-order, depending on the concentration of both the this compound derivative and the nucleophile.
Illustrative Kinetic Data for a Hypothetical Reaction:
To illustrate the concepts, consider the hypothetical N-alkylation of a this compound derivative. The following table presents plausible kinetic data that would be expected from such a reaction under various conditions. Note: This data is for illustrative purposes and is not based on experimental measurements for this compound.
| Reactant (Electrophile) | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
| Methyl Iodide | Acetonitrile | 25 | 1.2 x 10⁻³ | 65 |
| Ethyl Bromide | Acetonitrile | 25 | 4.5 x 10⁻⁴ | 72 |
| Isopropyl Chloride | Acetonitrile | 25 | 8.9 x 10⁻⁶ | 85 |
| Methyl Iodide | Dimethylformamide | 25 | 5.8 x 10⁻³ | 60 |
Thermodynamic Considerations:
Thermodynamics governs the position of equilibrium in a reversible reaction and is described by the change in Gibbs free energy (ΔG), which is composed of enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).
Entropy (ΔS): This term relates to the change in disorder or randomness of the system. Reactions that result in an increase in the number of molecules or a change to a less ordered state (e.g., solid to liquid) have a positive ΔS and are entropically favored.
Illustrative Thermodynamic Data for a Hypothetical Reaction:
The following table provides hypothetical thermodynamic data for the hydrolysis of an N-acyl this compound derivative. Note: This data is for illustrative purposes and is not based on experimental measurements for this compound.
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) | Equilibrium Constant (Keq) |
| Hydrolysis of N-acetyl this compound | -25 | +15 | -29.5 | 1.8 x 10⁵ |
| Hydrolysis of N-benzoyl this compound | -18 | +8 | -20.4 | 3.6 x 10³ |
Advanced Structural Characterization Techniques for Methanesulfonoimidamide and Its Derivatives
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for probing the structural features of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its chemical bonds, functional groups, and electronic environment can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural determination in solution. For complex derivatives of Methanesulfonoimidamide, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques overcome this by spreading signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.orgyoutube.com For a this compound derivative, COSY would be used to map the connectivity within its alkyl or aryl substituents.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly bonded to a heteronucleus, such as ¹³C or ¹⁵N. wikipedia.org It is invaluable for assigning carbon and nitrogen signals in the molecule's backbone and substituents. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and heteronuclei, which is critical for piecing together the molecular skeleton and establishing the connectivity between different functional groups.
Solid-state NMR (SSNMR) provides structural information on materials in their solid form, which is particularly useful for studying polymorphism and intermolecular interactions like hydrogen bonding. rsc.org While ¹³C and ¹H SSNMR are routine, nuclei like ¹⁴N and ³³S present significant challenges due to their quadrupolar nature and low natural abundance, respectively. rsc.orgmdpi.com
¹⁴N and ¹⁵N SSNMR: Despite the challenges of broad lineshapes from the quadrupolar ¹⁴N nucleus, specialized techniques like ultra-wideline (UW) NMR can provide data on the local nitrogen environment. rsc.org ¹⁵N SSNMR, often requiring isotopic enrichment, offers sharper signals and can be used in correlation experiments to probe N-H bonds. rsc.org
³³S SSNMR: Sulfur-33 is the only NMR-active stable isotope of sulfur, but it suffers from very low natural abundance (0.76%) and a large quadrupole moment, leading to extremely broad signals and low sensitivity. mdpi.compascal-man.com Acquiring ³³S SSNMR spectra often requires high magnetic fields and specialized pulse sequences. researchgate.net The chemical shift is highly sensitive to the sulfur oxidation state and coordination environment. mdpi.com
| Technique | Type | Information Obtained | Typical Nuclei |
|---|---|---|---|
| COSY | 2D Solution | ¹H-¹H correlations through 2-3 bonds | ¹H |
| HSQC | 2D Solution | Direct ¹H-X correlations (1-bond) | ¹H, ¹³C, ¹⁵N |
| HMBC | 2D Solution | Long-range ¹H-X correlations (2-4 bonds) | ¹H, ¹³C, ¹⁵N |
| ¹⁴N SSNMR | 1D Solid-State | Local nitrogen environment, sensitive to H-bonding | ¹⁴N |
| ³³S SSNMR | 1D Solid-State | Sulfur oxidation state and coordination | ³³S |
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. mdpi.com These methods are excellent for identifying functional groups, as each group exhibits characteristic vibrational frequencies (stretching and bending modes). youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. The IR spectrum of this compound would be dominated by strong absorptions from the S=O and S-N bonds. N-H stretching vibrations also appear as distinct bands. Computational methods, such as Density Functional Theory (DFT), can be used to simulate IR spectra and aid in the assignment of vibrational modes. researchgate.netnih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum. For instance, the symmetric S=O stretch in the sulfonoimidamide group would be readily observable. The technique is highly specific, providing a unique chemical "fingerprint" for a molecule. mdpi.comnih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| N-H | Stretching | 3200 - 3400 | IR, Raman |
| C-H (methyl) | Stretching | 2850 - 3000 | IR, Raman |
| S=O | Asymmetric Stretching | 1300 - 1350 | IR (Strong) |
| S=O | Symmetric Stretching | 1120 - 1160 | IR (Strong), Raman (Strong) |
| S-N | Stretching | 800 - 950 | IR, Raman |
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight. High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements (typically with errors of <5 ppm). thermofisher.comnih.gov
This high accuracy enables the unambiguous determination of a compound's elemental composition from its monoisotopic mass. thermofisher.com For a newly synthesized this compound derivative, HRMS is the definitive method to confirm that the correct molecular formula has been achieved. In addition to the molecular ion peak, MS provides information through fragmentation patterns. Analyzing these fragments can help to piece together the molecular structure and confirm the connectivity of its constituent parts. The presence of sulfur can often be identified by a characteristic isotopic pattern for the molecular ion, specifically a significant M+2 peak due to the natural abundance of the ³⁴S isotope. youtube.com
| Parameter | Value |
|---|---|
| Molecular Formula | CH₅N₂O₂S⁺ |
| Calculated Exact Mass [M+H]⁺ | 109.0066 |
| Observed Mass [M+H]⁺ | 109.0063 |
| Mass Error | -2.75 ppm |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within a molecule. While often used for quantification, it is also a valuable tool for mechanistic studies. researcher.life For this compound derivatives, particularly those containing aromatic rings or other chromophores, UV-Vis spectroscopy can be used to monitor the progress of a reaction. For example, in visible-light-mediated reactions, changes in the absorption spectra can provide evidence for the formation of intermediates or the consumption of reactants, helping to elucidate the reaction mechanism. researchgate.netresearcher.life
X-ray Diffraction Methodologies
While spectroscopic methods provide crucial data on connectivity and functional groups, X-ray diffraction provides the most definitive and detailed picture of the three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. unimelb.edu.auunimi.it The technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. nih.gov
For this compound and its derivatives, SC-XRD analysis yields precise measurements of:
Bond Lengths and Angles: Providing definitive confirmation of the molecular connectivity and geometry.
Torsion Angles: Describing the conformation of the molecule, for example, the rotation around the S-N and S-C bonds. researchgate.net
Intermolecular Interactions: Revealing how molecules pack in the solid state, including details of hydrogen bonding networks involving the N-H and S=O groups. researchgate.net
Absolute Stereochemistry: For chiral derivatives, SC-XRD can determine the absolute configuration of stereocenters.
The structural data obtained from SC-XRD is invaluable for understanding structure-property relationships and for validating computational models. nih.gov
| Parameter | Typical Value / Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| S-N Bond Length | ~1.6 - 1.7 Å |
| S=O Bond Length | ~1.4 - 1.5 Å |
| O-S-O Bond Angle | ~118 - 122° |
| Hydrogen Bonding | Identifies donor-acceptor distances (e.g., N-H···O=S) |
Powder X-ray Diffraction for Polymorphic Studies and Material Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the solid-state characterization of crystalline materials such as this compound and its derivatives. rigaku.com This method provides detailed information about the atomic and molecular structure of a crystal, making it an indispensable tool for identifying crystalline phases, determining sample purity, and, crucially, for studying polymorphism. nih.govbiosynth.com Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical attribute in materials science and pharmaceuticals, as different polymorphs can exhibit varied physical and chemical properties. rigaku.comthermalsupport.com
The principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material. The crystalline nature of the sample causes the X-rays to be diffracted at specific angles, which are determined by the spacing of the atomic planes in the crystal lattice, in accordance with Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. biosynth.com
In the context of this compound and related sulfonamides, PXRD is the definitive technique for identifying and distinguishing between different polymorphic forms. Each polymorph, having a unique crystal lattice, will produce a distinct PXRD pattern with characteristic peaks at specific 2θ values. researchgate.netnih.gov
While specific experimental PXRD data for this compound is not widely available in published literature, the study of related sulfonamides provides a clear illustration of the technique's application. For example, sulfamethoxazole (B1682508) is known to exist in different polymorphic forms, which can be readily distinguished by their PXRD patterns. nih.gov The analysis of these patterns allows researchers to monitor phase transformations, control crystallization processes, and ensure the desired polymorphic form is obtained. nih.gov
Below is an illustrative data table showing characteristic PXRD peaks for two different polymorphs of a representative sulfonamide, demonstrating how the technique differentiates between crystal forms.
| Polymorph | Characteristic Diffraction Peaks (2θ) [±0.2°] |
|---|---|
| Form I | 10.5, 12.8, 15.7, 19.2, 21.3, 26.6 |
| Form II | 8.2, 13.5, 16.4, 18.9, 22.1, 24.8 |
This data is illustrative for a model sulfonamide compound to demonstrate the application of PXRD in polymorphic studies.
Other Advanced Analytical Techniques
Beyond core crystallographic and spectroscopic methods, a suite of other advanced analytical techniques is essential for the comprehensive characterization of this compound and its derivatives. These methods provide fundamental information on elemental composition and thermal behavior, which are critical for confirming chemical identity and understanding material stability.
Elemental Analysis
Elemental analysis is a cornerstone technique for the characterization of synthesized chemical compounds. It determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. The experimental results are then compared against the theoretical values calculated from the compound's molecular formula. This comparison is vital for confirming the empirical formula and assessing the purity of a newly synthesized batch of this compound.
For this compound, with the molecular formula CH₄N₂O₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. An acceptable experimental result typically falls within ±0.4% of the theoretical value, confirming that the synthesized compound has the correct elemental makeup.
| Element | Theoretical Mass % | Expected Experimental Mass % |
|---|---|---|
| Carbon (C) | 10.71% | 10.71 ± 0.4% |
| Hydrogen (H) | 3.59% | 3.59 ± 0.4% |
| Nitrogen (N) | 24.98% | 24.98 ± 0.4% |
| Sulfur (S) | 28.60% | 28.60 ± 0.4% |
| Oxygen (O) | 22.11% | (by difference) |
Advanced Thermal Analysis
Advanced thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are used to investigate the thermal properties of a material and study its phase transitions. shimadzu.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of temperatures and enthalpy changes associated with thermal events such as melting, crystallization, and solid-solid phase transitions. thermalsupport.com
When applied to compounds like this compound and its derivatives, DSC is a powerful tool for identifying and characterizing polymorphs, which often exhibit different melting points and may undergo transitions from a less stable (metastable) form to a more stable form upon heating. nih.gov
For illustrative purposes, the thermal analysis of sulfapyridine (B1682706), a related sulfonamide, reveals a complex series of transitions. A typical DSC thermogram of a rapidly cooled (quenched) sample might show a glass transition (Tg), where the amorphous solid transitions to a rubbery state, followed by an exothermic peak representing crystallization into a metastable polymorph, and finally one or more endothermic peaks corresponding to the melting of different polymorphic forms. shimadzu.comnih.govstudymoose.com
The following table summarizes the types of thermal events that can be characterized by DSC, using sulfapyridine as a representative example.
| Thermal Event | Observed Transition | Typical Temperature (°C) | Description |
|---|---|---|---|
| Glass Transition (Tg) | Baseline Shift (Endothermic) | ~57 | Transition from a glassy amorphous state to a supercooled liquid state. nih.gov |
| Cold Crystallization (Tcc) | Exothermic Peak | ~102 | Amorphous material crystallizes into a more ordered (metastable) solid form. shimadzu.com |
| Polymorphic Transition | Endothermic/Exothermic Peak | ~131 | Transition from one crystalline form to another. nih.gov |
| Melting (Tm) - Metastable Form | Endothermic Peak | ~177-182 | Melting of a less stable polymorphic form. shimadzu.comnih.gov |
| Melting (Tm) - Stable Form | Endothermic Peak | ~186-192 | Melting of the most stable polymorphic form. shimadzu.comnih.gov |
This data is based on published findings for the model compound sulfapyridine to illustrate the application of DSC for studying phase transitions.
Theoretical and Computational Chemistry of Methanesulfonoimidamide
Electronic Structure Investigations
Comprehensive studies on the electronic properties of methanesulfonoimidamide are not present in the current body of scientific literature. Therefore, detailed analyses of its ground state, molecular orbitals, and reactivity indices remain to be performed.
Density Functional Theory (DFT) Studies on Ground States
There are no published DFT studies that specifically detail the ground state electronic structure of this compound. Such research would be necessary to determine key electronic properties, including electron density distribution and electrostatic potential.
Ab Initio Calculations for Molecular Orbital Analysis
Detailed molecular orbital analyses of this compound based on ab initio calculations have not been reported. These calculations would provide fundamental insights into the molecule's bonding characteristics and electronic transitions.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity indices for this compound is not available in the literature. This information is crucial for predicting the molecule's reactivity and kinetic stability.
Conformational Analysis and Tautomerism
The conformational landscape and potential tautomeric forms of this compound have not been explored in published computational studies.
Theoretical Studies on Conformational Isomers
There is a lack of theoretical research on the potential conformational isomers of this compound. Such studies would identify the stable geometries the molecule can adopt and the energy barriers between them.
Computational Investigations of Tautomeric Equilibria
Computational investigations into the tautomeric equilibria of this compound are absent from the scientific record. Research in this area would be required to understand the relative stabilities of different tautomeric forms and the energetic pathways for their interconversion.
Simulation of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation.
Theoretical Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum mechanical calculations. For a molecule like this compound, Density Functional Theory (DFT) would be the most likely method employed. The standard approach involves:
Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)).
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common technique for this step.
Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. Machine learning approaches, trained on large databases of experimental and calculated shifts, are also emerging as a rapid and accurate prediction method. schrodinger.comd-nb.info
Table 5.3.1. Hypothetical Data Table for Predicted NMR Chemical Shifts of this compound No literature data available. The table below is a template illustrating how such data would be presented.
| Atom | Computational Method | Basis Set | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| CH₃ (¹H) | GIAO-B3LYP | 6-311+G(2d,p) | N/A |
| CH₃ (¹³C) | GIAO-B3LYP | 6-311+G(2d,p) | N/A |
| NH (¹H) | GIAO-B3LYP | 6-311+G(2d,p) | N/A |
| NH₂ (¹H) | GIAO-B3LYP | 6-311+G(2d,p) | N/A |
| S=N (¹⁵N) | GIAO-B3LYP | 6-311+G(2d,p) | N/A |
| NH₂ (¹⁵N) | GIAO-B3LYP | 6-311+G(2d,p) | N/A |
Computational Generation of Vibrational Spectra
Theoretical vibrational spectra (Infrared and Raman) are calculated to help assign experimental spectral features to specific molecular motions. The process involves:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).
Vibrational Modes and Frequencies: Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each frequency). nih.govchemrxiv.org
Intensity Calculation: IR intensities are calculated from the changes in the dipole moment during each vibration, while Raman intensities are determined from changes in the polarizability.
The resulting data can be plotted to generate a theoretical spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and limitations in the theoretical method. chemrxiv.orgmdpi.com
Table 5.3.2. Hypothetical Data Table for Calculated Vibrational Frequencies of this compound No literature data available. The table below is a template illustrating how such data would be presented.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
|---|---|---|---|---|
| N-H stretch (sym) | N/A | N/A | N/A | N/A |
| N-H stretch (asym) | N/A | N/A | N/A | N/A |
| C-H stretch | N/A | N/A | N/A | N/A |
| S=N stretch | N/A | N/A | N/A | N/A |
| SO₂ stretch (sym) | N/A | N/A | N/A | N/A |
| SO₂ stretch (asym) | N/A | N/A | N/A | N/A |
Reaction Pathway Elucidation through Computational Methods
Computational methods are essential for exploring the mechanisms of chemical reactions, providing insights into intermediate structures and the energies required for transformations. nih.gov
Transition State Characterization
To understand the kinetics of a reaction involving this compound, one would first identify the transition state (TS) structure connecting reactants and products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. frontiersin.org
Computational characterization involves:
Locating the TS: Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the saddle point structure.
Verification: A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products. The activation energy (barrier height) is the energy difference between the transition state and the reactants. kallipos.gr
Potential Energy Surface Mapping
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. d-nb.infoiupac.org For a chemical reaction, mapping the PES provides a comprehensive view of the reaction mechanism. muni.cz This involves:
Identifying Stationary Points: Locating all relevant minima (reactants, intermediates, products) and first-order saddle points (transition states) on the PES.
Reaction Coordinate Following: Intrinsic Reaction Coordinate (IRC) calculations are performed starting from a transition state structure. These calculations map the minimum energy path that connects the transition state downhill to the corresponding reactant and product, confirming the connection between them. semanticscholar.org
The resulting energy profile provides quantitative data on reaction enthalpies and activation energies for each step of a proposed mechanism.
Quantum Chemical Studies of Hydrogen Bonding and Intermolecular Interactions
The imide and amine groups in this compound suggest a high potential for forming hydrogen bonds and other intermolecular interactions, which would govern its physical properties and crystal packing. Quantum chemical methods can be used to study these interactions in detail. chemrevlett.comnih.gov
Key computational techniques include:
Dimer/Cluster Calculations: The interaction energy between two or more this compound molecules can be calculated by comparing the energy of the dimer/cluster to the sum of the energies of the individual monomers. Basis set superposition error (BSSE) corrections are typically applied for accuracy.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including weak hydrogen bonds. semanticscholar.org The presence of a bond critical point (BCP) between a hydrogen donor and acceptor is a key indicator of a hydrogen bond.
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the strength of hydrogen bonds by examining the donor-acceptor orbital interactions. For example, the interaction between the lone pair orbital of an acceptor atom (like oxygen or nitrogen) and the antibonding orbital (σ*) of a donor N-H bond can be calculated, with the stabilization energy (E(2)) indicating the strength of the hydrogen bond. chemrevlett.com
Table 5.5.1. Hypothetical Data Table for NBO Analysis of a this compound Dimer No literature data available. The table below is a template illustrating how such data would be presented.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
|---|---|---|---|---|
| LP(1) N | σ*(N-H) | N/A | N/A | N/A |
| LP(1) O | σ*(N-H) | N/A | N/A | N/A |
Chemical Reactivity and Derivatization of Methanesulfonoimidamide
Acid-Base Chemistry in Synthetic Contexts
The structure of Methanesulfonoimidamide contains both acidic protons and basic nitrogen centers, allowing it to participate in a range of acid-base reactions critical for synthetic transformations.
This compound possesses protons on the nitrogen atoms that exhibit acidic character, similar to those in sulfonamides and disulfonimides. The electron-withdrawing nature of the adjacent sulfonyl group enhances the acidity of these N-H protons, facilitating their removal by a suitable base. Deprotonation results in the formation of a resonance-stabilized anion, which is a potent nucleophile.
Conversely, the lone pair of electrons on the imino nitrogen atom allows for protonation by a strong acid, forming a cationic species. The extent of protonation and deprotonation is governed by the pKa of the compound and the pH of the medium. This dual acidic and basic nature allows the molecule to exist in cationic, neutral, or anionic forms depending on the chemical environment.
The ability to donate a proton makes this compound a potential Brønsted acid catalyst. In asymmetric synthesis, chiral Brønsted acids, such as those derived from BINOL-disulfonimides, are highly effective catalysts. nih.govresearchgate.net These catalysts function by protonating a substrate, like an imine, to form a reactive, chiral ion pair that guides the stereochemical outcome of a reaction. nih.gov The acidic N-H proton in this compound could similarly activate electrophilic substrates in catalytic cycles. nih.govmcgill.ca For instance, it could participate in transfer hydrogenation reactions by protonating an imine, which is then reduced by a hydrogen donor like a Hantzsch ester. nih.gov
Conversely, in its deprotonated (anionic) form, the compound could act as a Brønsted base, accepting a proton from a substrate. However, its primary catalytic role is more likely to be as a Brønsted acid, leveraging the acidity of its N-H protons. The effectiveness of such catalysis often correlates with the pKa of the catalyst. nih.gov
Nucleophilic and Electrophilic Reactions
The nitrogen and sulfur atoms in this compound are key centers for nucleophilic and electrophilic interactions, enabling a variety of derivatization reactions.
The nitrogen atoms in this compound are nucleophilic and readily react with a range of electrophiles, particularly after deprotonation to form the more potent nucleophilic anion. Key reactions include N-alkylation and N-acylation.
N-Alkylation: The synthesis of N-alkylated sulfonimidamides can be achieved using alkylating agents such as alkyl halides. researchgate.net The reaction is typically performed in the presence of a base to deprotonate the nitrogen atom, enhancing its nucleophilicity. Phase-transfer catalysis has been shown to be an effective method for the N-alkylation of related sulfonimidamides, affording good yields. researchgate.net Another green chemistry approach involves the use of alcohols as alkylating agents, catalyzed by transition metal complexes like those of iridium or iron, via a "borrowing hydrogen" methodology. rsc.orgionike.com
N-Acylation: Acylation of the nitrogen atoms can be accomplished using acylating reagents like acyl chlorides, anhydrides, or N-acylbenzotriazoles. semanticscholar.orgresearchgate.net The N-acyl sulfonamide functional group is a significant motif in medicinal chemistry, often acting as a bioisostere for carboxylic acids. rsc.org The reaction generally requires a base, such as sodium hydride, to generate the sulfonamide anion for subsequent attack on the acylating agent. semanticscholar.org
| Substrate Type | Reagent | Catalyst/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Sulfonimidamide | 1-Bromobutane | Tetrabutylammonium bromide (PTC) | Room Temp, 12h | 77% | researchgate.net |
| Sulfonamide | Benzylic Alcohols | FeCl₂/K₂CO₃ | Optimized | >90% | ionike.com |
| Sulfonamide | Alcohols | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ / Cs₂CO₃ | Microwave | 74–91% | rsc.org |
The sulfur atom in the sulfonyl group is electrophilic due to the polarization of the S=O and S=N bonds. This center is susceptible to attack by strong nucleophiles, although this reactivity is less common than reactions at the nitrogen centers. Nucleophilic attack on the sulfur could potentially lead to the cleavage of a sulfur-nitrogen bond. For related sulfenamides, Brønsted acid catalysis can enable nucleophilic substitution at the sulfur atom after an initial activation step with an electrophilic reagent. nih.gov
Cycloaddition and Condensation Reactions
The structural components of this compound and its derivatives can participate in cycloaddition and condensation reactions to form more complex cyclic and acyclic structures.
Formation of Metal Complexes and Coordination Chemistry of this compound
The study of this compound's interaction with metal ions is an emerging area, largely informed by the extensive research on its structural analog, sulfonamide. The coordination chemistry of sulfonamides is well-established, providing a foundational framework for understanding how this compound might behave as a ligand. researchgate.netresearchgate.net The presence of multiple nitrogen and oxygen atoms in related sulfonamide structures allows them to act as versatile ligands, forming stable complexes with a variety of transition metals. researchgate.netsjp.ac.lk These metal complexes often exhibit enhanced biological activities compared to the free ligands. researchgate.netnih.gov
This compound, as the mono-aza analog of methanesulfonamide (B31651), possesses unique coordination potential due to the replacement of a sulfonyl oxygen with an imido nitrogen. This substitution introduces additional nitrogen donor sites, potentially leading to different coordination modes and complex geometries compared to traditional sulfonamides.
Ligand Binding Modes of this compound
While direct crystallographic evidence for this compound metal complexes is limited, its binding modes can be inferred from studies on analogous sulfonamide and sulfonimidamide compounds. Sulfonamides typically coordinate to metal ions in a bidentate fashion, forming a stable chelate ring. sjp.ac.lknih.gov This coordination often involves one of the sulfonyl oxygen atoms and the deprotonated nitrogen atom of the sulfonamide group. nih.govmdpi.com In some cases, particularly when other coordinating groups are present in the molecule, sulfonamides can also act as monodentate ligands. nih.gov
For this compound, several binding modes are plausible:
N,N'-Bidentate Chelating: The two nitrogen atoms of the imidamide moiety [–S(=NH)(NH₂)] could act as a bidentate ligand to form a four-membered chelate ring with a metal ion. This would likely require deprotonation of the amide (–NH₂) nitrogen.
Monodentate N-Coordination: The ligand could coordinate through either the imido (=NH) or the amido (–NH₂) nitrogen atom. The specific atom involved would depend on steric factors and the electronic properties of the metal center.
Bridging Ligand: The distinct nitrogen environments could allow the ligand to bridge two metal centers, with each nitrogen atom coordinating to a different metal.
Recent high-resolution structural studies of a related sulfonimidamide bound to a protein have provided crucial insight, revealing that the imide nitrogen [S(=O)=NR] can act as a hydrogen bond acceptor. nih.gov This finding supports the hypothesis that the nitrogen atoms in the this compound core are key participants in molecular interactions and are likely to be the primary sites for coordination with metal ions.
Synthesis and Characterization of Metal-Methanesulfonoimidamide Complexes
The synthesis of metal complexes with this compound is expected to follow established procedures for related sulfonamide ligands. The general method involves the reaction of the ligand with a suitable metal salt in a 2:1 or 1:1 molar ratio, often in a solvent such as ethanol (B145695) or methanol. eurekaselect.comresearchgate.net The reaction mixture is typically refluxed for a period to ensure complete complex formation. eurekaselect.com The resulting metal complex can then be isolated by filtration and purified by recrystallization.
Characterization of these complexes relies on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is confirmed by shifts in the characteristic vibrational frequencies of the S=N and N-H bonds. The appearance of new bands at lower frequencies can be attributed to the formation of M-N bonds. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and provide information about the coordination environment. Changes in the chemical shifts of the N-H protons upon complexation can indicate their involvement in binding. researchgate.net
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, providing information about its geometry. The appearance of new charge-transfer bands can confirm coordination. nih.gov
Mass Spectrometry: This provides information on the molecular weight and fragmentation pattern of the complex, confirming its composition. eurekaselect.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov
Molar conductivity measurements are also employed to determine whether the complexes are electrolytic or non-electrolytic in nature, which helps to elucidate whether anions are inside or outside the coordination sphere. nih.govresearchgate.net
Synthesis of N-Substituted and S-Substituted this compound Derivatives
The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and exploring its potential in various chemical applications. nih.gov Synthetic strategies primarily focus on functionalization of the nitrogen atoms (N-substitution). The concept of "S-substitution" in this context generally refers not to a direct reaction on the sulfur atom of a pre-formed this compound, but rather to the synthesis of analogues bearing different carbon-based substituents (e.g., aryl or other alkyl groups instead of the methyl group) on the sulfur atom. These are typically prepared through modular synthetic routes that build the sulfonimidamide or sulfondiimidamide core from different organometallic precursors. organic-chemistry.orgnih.gov
Alkylation and Acylation Reactions
N-alkylation and N-acylation are fundamental transformations for creating a diverse range of this compound derivatives. These reactions allow for the introduction of various functional groups, which can significantly alter the molecule's properties.
Alkylation: N-alkylation of sulfonimidamides can be achieved using standard alkylating agents. For instance, the methylation of an unsubstituted sulfonimidamide nitrogen has been successfully performed using methyl iodide. nih.gov This reaction introduces a new vector for substitution, which can be exploited to probe interactions with biological targets or modify solubility. nih.govacs.org
Acylation: The synthesis of N-acyl sulfonimidamides is a well-documented process, often utilized in medicinal chemistry as the N-acyl sulfonamide group can act as a bioisostere for carboxylic acids. jyu.firsc.org One modern, efficient method involves a mechanochemical, iron(II)-catalyzed nitrene transfer to a sulfinamide precursor in the presence of a dioxazolone as the acyl nitrene source. nih.govjyu.fibohrium.com This one-step, solvent-free approach is notable for its broad substrate scope and good chemoselectivity. jyu.fi Alternative methods include the direct acylation of N-unsubstituted sulfonimidamides with acyl donors. jyu.fi
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Sulfonimidamide, Methyl Iodide | N-Methyl Sulfonimidamide | nih.gov |
| N-Acylation | Sulfinamide, Dioxazolone, Fe(II) catalyst, Ball Mill | N-Acyl Sulfonimidamide | nih.gov |
| N-Arylation | Sulfonimidamide, Phenylboronic Acid, Chan–Lam conditions | N-Aryl Sulfonimidamide | nih.gov |
Sulfonylation Reactions
N-sulfonylation introduces a sulfonyl group onto one of the nitrogen atoms of the this compound core, creating a sulfondiimidamide derivative if the starting material is a primary sulfonimidamide. This transformation is a key N-functionalization reaction that further expands the structural diversity of this class of compounds. acs.org The reaction typically involves treating the sulfonimidamide with a sulfonyl chloride in the presence of a base. This method allows for the synthesis of complex structures with multiple sulfur-nitrogen bonds, which are of interest for their unique chemical properties and potential as bioactive molecules.
Halogenation Reactions
N-halogenation of sulfonimidamide precursors is a critical step in their synthesis and derivatization. The most common route to sulfonimidamides involves the nucleophilic substitution of a sulfonimidoyl chloride by an amine. nih.gov The key sulfonimidoyl chloride intermediate is generated in situ via the oxidative chlorination of a corresponding sulfinamide.
Applications in Non Biological Systems
Role as a Synthetic Intermediate in Organic Synthesis
Methanesulfonoimidamide is a valuable precursor in the construction of diverse organic frameworks. The sulfonimidamide moiety, with its stereogenic sulfur center and multiple reactive sites, provides a strategic advantage in the synthesis of intricate molecular architectures. researchgate.net
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. rsc.org The sulfonimidamide group can be strategically employed in the synthesis of various nitrogen- and sulfur-containing heterocycles. While direct examples involving this compound are not extensively documented, the general reactivity of the sulfonimidamide functional group allows for its participation in cyclization reactions to form these important structures. The presence of both acidic and basic nitrogen atoms, along with a reactive sulfur center, offers multiple pathways for the construction of ring systems. researchgate.net The development of new synthetic methodologies continues to expand the utility of such building blocks in creating novel heterocyclic scaffolds. rsc.org
The synthesis of complex organic molecules often requires robust and versatile building blocks. nih.gov Sulfonimidamides, including this compound, can be incorporated into larger molecular structures, providing not only a stable scaffold but also introducing specific stereochemical and electronic properties. researchgate.net Their ability to act as both hydrogen bond donors and acceptors, coupled with the tetrahedral geometry around the sulfur atom, makes them useful for designing molecules with specific three-dimensional orientations. researchgate.net
Contributions to Catalysis and Reagent Design
The field of catalysis has benefited significantly from the introduction of sulfur-containing functional groups, and sulfonimidamides are no exception. Their unique electronic and steric attributes make them suitable for a range of catalytic applications.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Chiral sulfonimidamides have been investigated as effective organocatalysts for asymmetric transformations. researchgate.net The tunable nature of the substituents on the sulfur and nitrogen atoms allows for the fine-tuning of the catalyst's activity and selectivity.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 131129-54-9 |
| Molecular Formula | CH6N2OS |
| Molecular Weight | 94.14 g/mol |
| IUPAC Name | This compound |
Note: Experimental physical properties such as melting and boiling points are not widely reported in publicly available literature.
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of chemical transformations. mdpi.com The design of ligands is crucial for controlling the reactivity and selectivity of the metal center. mdpi.comnih.gov Sulfonimidamides can act as ligands for transition metals, with the nitrogen and oxygen atoms coordinating to the metal. This coordination can influence the electronic and steric environment of the metal, thereby modulating its catalytic activity. chiba-u.jp The development of novel ligands is a continuous effort to improve the efficiency and scope of transition-metal-catalyzed reactions. researchgate.net
Integration into Advanced Materials Science
The field of materials science focuses on the design and discovery of new materials with novel properties. northwestern.eduarizona.edu While the direct integration of this compound into advanced materials is an emerging area, the properties of the sulfonimidamide functional group suggest potential applications. For instance, the polarity and hydrogen bonding capabilities of this group could be exploited in the design of functional polymers or supramolecular assemblies. Furthermore, fluorinated versions of sulfonimidamides have been explored for their potential use in energy storage materials, indicating a broader scope for this class of compounds in materials science. researchgate.net The ongoing research into advanced materials for various technological applications, from semiconductors to biomaterials, may uncover future roles for sulfonimidamide-containing molecules. youtube.com
Incorporation into Polymer Architectures
The bifunctional nature of the imidamide group in this compound presents opportunities for its integration into polymer backbones or as a pendant group, potentially imparting unique properties to the resulting materials. Although extensive experimental studies on the direct polymerization of this compound are not widely documented, its structural motifs are analogous to monomers used in the synthesis of specialized polymers.
Theoretically, this compound could serve as a monomer in polycondensation reactions. The two amine protons are reactive and could potentially react with acyl chlorides, isocyanates, or other electrophilic linkers to form polyamide- or polyurea-type structures. The incorporation of the sulfonoimidamide group into the polymer backbone could influence the polymer's thermal stability, solubility, and mechanical properties. The strong intermolecular hydrogen bonding capabilities of the N-H and S=O groups could lead to polymers with high tensile strength and ordered chain packing.
As a pendant group, this compound could be attached to a polymer backbone to modify its surface properties or to introduce specific functionalities. For instance, the acidic nature of the N-H protons could be utilized for ion-exchange applications or to create proton-conducting polymers for fuel cell membranes.
A hypothetical reaction scheme for the incorporation of a this compound derivative into a polyamide is presented below:
| Reactant A | Reactant B | Resulting Polymer Structure (Repeating Unit) | Potential Properties |
| Dicarboxylic acid chloride | N,N'-disubstituted this compound derivative | Polyamide with sulfonoimidamide groups in the backbone | Enhanced thermal stability, altered solubility, potential for specific metal ion chelation. |
| Polymer with reactive side chains (e.g., chloromethyl groups) | This compound | Polymer with pendant this compound groups | Modified surface energy, increased hydrophilicity, potential for catalytic activity. |
This table presents theoretical possibilities for the incorporation of this compound into polymer architectures based on its chemical structure.
Role in Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-defined, higher-order structures from molecular components. The this compound molecule possesses key features that make it a promising building block for the design of supramolecular assemblies.
The primary driver for the participation of this compound in supramolecular chemistry is its capacity for strong and directional hydrogen bonding. The two N-H groups can act as hydrogen bond donors, while the two sulfonyl oxygens can act as hydrogen bond acceptors. This arrangement allows for the formation of robust and predictable hydrogen-bonding networks. For instance, this compound molecules could self-assemble into tapes, sheets, or three-dimensional networks through intermolecular N-H···O=S hydrogen bonds.
The potential for forming diverse hydrogen-bonding motifs is a significant aspect of its utility in supramolecular chemistry. Depending on the steric and electronic influences of substituents on the nitrogen or methyl groups, different self-assembly patterns could be favored.
| Supramolecular Synthon | Hydrogen Bonding Motif | Potential Resulting Assembly |
| This compound dimer | R22(8) ring motif via N-H···O=S bonds | Formation of discrete dimers or extension into one-dimensional chains. |
| This compound catemer | C(4) chain motif via head-to-tail N-H···O=S bonds | Formation of one-dimensional tapes or ribbons. |
This table illustrates potential hydrogen-bonding patterns and the resulting supramolecular assemblies that could be formed from this compound.
The ability to functionalize the nitrogen atoms of this compound further expands its potential in supramolecular chemistry. By introducing recognition sites, such as pyridine (B92270) or carboxylic acid groups, more complex and functional supramolecular architectures could be constructed.
Potential in Functional Materials Design
The intrinsic properties of this compound suggest its potential for incorporation into a variety of functional materials, where it could contribute to specific electronic, optical, or catalytic functions. While still a nascent area of investigation, the unique electronic structure of the sulfonoimidamide core is of particular interest.
One area of potential is in the design of organic electronic materials. The sulfonyl group is a strong electron-withdrawing group, which can influence the electronic properties of adjacent molecular components. By incorporating the this compound moiety into conjugated organic molecules, it may be possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical aspect in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.
Furthermore, the ability of the sulfonoimidamide group to coordinate with metal ions could be exploited in the design of novel catalysts or sensors. The nitrogen and oxygen atoms can act as ligands, and the specific geometry and electronic environment of the coordination site could be tailored by modifying the substituents on the this compound core.
| Functional Material Class | Potential Role of this compound | Desired Property |
| Organic Semiconductors | As an electron-withdrawing component in a π-conjugated system. | Tunable HOMO/LUMO levels for improved charge transport. |
| Metal-Organic Frameworks (MOFs) | As a multitopic ligand for connecting metal nodes. | Porous materials with potential for gas storage or catalysis. |
| Dielectric Materials | As a component in polymers or molecular crystals with high polarizability. | High dielectric constant for energy storage applications. |
This table outlines the prospective applications of this compound in the design of various functional materials, highlighting its potential contributions to their desired properties.
The development of functional materials based on this compound is an area that warrants further exploration. Synthetic strategies to incorporate this versatile compound into larger, functional systems will be key to realizing its potential in materials science.
Future Research Directions and Concluding Remarks
Emerging Synthetic Strategies for Methanesulfonoimidamide and Analogs
While classical methods for the synthesis of sulfonimidamides exist, the future of this compound synthesis lies in the development of more efficient, milder, and modular strategies. Recent advances in the broader field of sulfonimidamide synthesis point towards several exciting future directions.
One of the most promising areas is the advancement of photocatalytic methods . These approaches utilize visible light to enable nitrene transfer under mild conditions, avoiding the need for harsh oxidants. morressier.com Future research will likely focus on adapting these methods for the specific synthesis of this compound, potentially allowing for late-stage functionalization of complex molecules.
The use of hypervalent iodine reagents has also emerged as a powerful tool for the one-pot synthesis of NH-sulfonimidamides directly from sulfenamides. researchgate.net Further exploration in this area could lead to highly efficient and chemoselective routes to this compound and its derivatives.
Furthermore, the development and application of novel sulfonimidoyl fluorides as key synthetic precursors are expected to accelerate. rsc.orgrsc.org These reagents, particularly when synthesized via modern methods like electrochemical oxidative nucleophilic fluorination, offer a stable and reactive platform for the introduction of the methanesulfonoimidoyl group. researchgate.net Research into the divergent synthesis from N-protected sulfonimidoyl fluorides could provide streamlined access to a wide array of this compound analogs. rsc.orgresearchgate.net
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| Photocatalysis | Mild reaction conditions, use of visible light, avoids harsh oxidants. | Improved functional group tolerance, suitability for late-stage functionalization. |
| Hypervalent Iodine Reagents | One-pot synthesis from readily available precursors. | Increased efficiency and chemoselectivity. |
| Sulfonimidoyl Fluorides | Stable and reactive precursors for the methanesulfonoimidoyl group. | Modular and divergent synthetic routes to a variety of analogs. |
Advanced Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for the rational design of new synthetic methods and applications. Future research is anticipated to heavily rely on a synergistic approach combining experimental and computational studies.
Computational modeling , particularly using Density Functional Theory (DFT), will be instrumental in elucidating transition states and reaction pathways. nih.govacs.org This will allow for the prediction of reactivity and selectivity, guiding the development of more efficient catalytic systems. For instance, computational studies can help to understand the subtle electronic differences between this compound and its sulfonamide counterpart, providing a rationale for their differing biological activities and chemical reactivities. nih.gov
Experimental mechanistic studies will continue to be vital. Techniques such as in-situ reaction monitoring and kinetic analysis can provide crucial data to validate computational models. The investigation of novel intermediates, such as the potential involvement of sulfonyl radical intermediates in photocatalytic reactions, will be a key area of focus. acs.orgresearchgate.net Understanding the formation and fate of such transient species will be paramount to controlling reaction outcomes.
Exploration of Novel Reactivity Patterns
The unique structural and electronic properties of the this compound group suggest a rich and largely unexplored reactivity landscape. Future research will likely move beyond its role as a simple sulfonamide isostere and delve into its potential in novel chemical transformations.
One promising avenue is the use of this compound derivatives in asymmetric catalysis . The chiral-at-sulfur nature of substituted sulfonimidamides makes them attractive candidates for use as chiral ligands or organocatalysts. morressier.comnih.gov Research in this area could lead to the development of novel catalytic systems for a variety of enantioselective transformations.
Furthermore, the N-H bond of the sulfonimidamide moiety offers a handle for further functionalization, opening up possibilities for its use in C-H activation and functionalization reactions . This could enable the direct introduction of the methanesulfonoimidoyl group into complex organic molecules in a site-selective manner.
The development of multicomponent reactions involving this compound or its precursors could also lead to the rapid assembly of complex molecular architectures. rsc.org These strategies would be highly valuable for the construction of libraries of novel compounds for biological screening.
Untapped Applications in Non-Biological Domains
While the majority of research on sulfonimidamides has been driven by their potential in medicinal and agricultural chemistry, the unique properties of the this compound functional group suggest a range of untapped applications in non-biological domains. acs.orgnih.gov
The strong hydrogen bonding capabilities and polarity of the sulfonimidamide moiety make it an intriguing building block for supramolecular chemistry and materials science . rsc.org Future research could explore the incorporation of this compound units into polymers to create materials with tailored properties, such as enhanced thermal stability or specific recognition capabilities. While the synthesis of primary sulfonamide-functional polymers has been explored, the aza-analogue remains a frontier. rsc.org The broader field of sulfur-nitrogen compounds has already shown promise in the design of molecular conductors and magnets, suggesting a potential, albeit unexplored, trajectory for sulfonimidamide-based materials. researchgate.netnih.gov
The development of this compound-based ligands for transition metal catalysis is another promising, yet underexplored, area. The nitrogen and oxygen atoms of the sulfonimidamide group can act as coordination sites for metal ions, and the stereogenic sulfur center in chiral derivatives could be used to induce asymmetry in catalytic reactions. rsc.org The successful use of proline sulfonamides in organocatalysis provides a strong precedent for the potential of related sulfonimidamide structures in this field. nih.gov
Concluding Perspectives on the Significance of this compound Research
The exploration of this compound chemistry is still in its nascent stages, yet the potential for significant advancements is clear. The development of novel synthetic methods will undoubtedly accelerate the discovery of new applications for this versatile functional group. Deeper mechanistic understanding will provide the foundation for the rational design of more efficient and selective chemical transformations. The exploration of novel reactivity patterns will unlock the full potential of this compound as a building block in organic synthesis. Finally, venturing into non-biological domains such as materials science and catalysis could lead to the discovery of entirely new classes of functional molecules and materials. The continued investigation of this compound and its analogs is not merely an academic exercise but holds the promise of contributing to significant advances across a broad spectrum of scientific disciplines.
Q & A
Q. What are the standard protocols for synthesizing Methanesulfonoimidamide, and how can researchers ensure reproducibility?
Answer: this compound synthesis typically involves sulfonylation of imidamide precursors under controlled conditions. Key steps include:
- Reagent purification : Use HPLC-grade solvents to minimize impurities .
- Characterization : Employ NMR (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation .
- Batch consistency : Request peptide content analysis (if applicable) to address batch-to-batch variability in solubility or purity .
Q. Example Protocol Table :
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| 1. Synthesis | Sulfonylation reaction | Introduce sulfonyl group | |
| 2. Purification | Reverse-phase HPLC | Remove unreacted reagents | |
| 3. Validation | NMR/MS | Confirm structure and purity |
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Answer:
Q. How can researchers design stability studies for this compound under different storage conditions?
Answer:
- Variables : Test pH (4–9), temperature (4°C, 25°C, 40°C), and humidity (40–80% RH) .
- Sampling intervals : Analyze degradation at 0, 1, 3, and 6 months using HPLC .
- Data reporting : Include raw data tables in appendices, with processed results (e.g., half-life calculations) in the main text .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activities of this compound across studies?
Answer:
- Systematic review : Follow COSMOS-E guidelines to assess study heterogeneity (e.g., cell lines, assay protocols) .
- Confounding variables : Compare solvent effects (e.g., DMSO vs. saline) and exposure durations .
- Meta-analysis : Use random-effects models to quantify variability if ≥5 studies report comparable endpoints .
Q. What experimental design strategies minimize batch-to-batch variability in this compound for sensitive bioassays?
Answer:
Q. How can computational modeling complement experimental studies of this compound’s mechanism of action?
Answer:
Q. What methodologies resolve contradictions in proposed metabolic pathways of this compound?
Answer:
Q. How should researchers integrate this compound findings into broader medicinal chemistry literature?
Answer:
- Comparative analysis : Benchmark potency, selectivity, and toxicity against structurally analogous sulfonamides .
- Discussion framework : Use the IMRAD format to contextualize results within prior hypotheses (e.g., structure-activity relationships) .
- Limitations : Explicitly state assay constraints (e.g., non-physiological concentrations) to guide future work .
Q. What statistical approaches are recommended for dose-response studies involving this compound?
Answer:
Q. How can researchers optimize synthetic yields of this compound without compromising purity?
Answer:
- DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst load in a factorial design .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
- Green chemistry : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
